

# (Rac)-AZD6482: A Deep Dive into p110β Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



(Rac)-AZD6482, also known as KIN-193, has emerged as a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This technical guide provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and its place within the PI3K signaling pathway. The information is tailored for researchers, scientists, and drug development professionals working in oncology and thrombosis.

## **Quantitative Selectivity Profile**

The inhibitory activity of (Rac)-AZD6482 has been rigorously assessed against the four Class I PI3K isoforms. The data consistently demonstrates a significant preference for p110β.



| Target Isoform | IC50 (nM) | Selectivity vs.<br>p110β (Fold) | Reference |
|----------------|-----------|---------------------------------|-----------|
| p110β          | 10        | -                               | [1]       |
| p110δ          | -         | 8                               | [1]       |
| p110α          | -         | 87                              | [1]       |
| р110у          | -         | 109                             | [1]       |
| p110β          | 0.69      | -                               | [2]       |
| p110α          | -         | 200                             | [2]       |
| p110δ          | -         | 20                              | [2]       |
| р110у          | -         | 70                              | [2]       |

# **Core Signaling Pathway and Inhibitor Action**

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The p110 $\beta$  isoform plays a particularly important role in certain cancer types, especially those with loss of the PTEN tumor suppressor, and in thrombosis.[2][3] (Rac)-AZD6482 exerts its therapeutic effect by binding to the ATP-binding site of p110 $\beta$ , thereby blocking its kinase activity and the subsequent downstream signaling cascade.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-AZD6482: A Deep Dive into p110β Inhibitor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541011#rac-azd-6482-p110-inhibitor-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com